molecular formula C18H25N3O2 B2425867 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide CAS No. 2034224-73-0

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide

Cat. No.: B2425867
CAS No.: 2034224-73-0
M. Wt: 315.417
InChI Key: MJEUDRHIMXRKNZ-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide is a complex organic compound that features a pyrazole ring, an ethoxyethyl linker, and a tert-butyl-substituted benzamide group

Mechanism of Action

Target of Action

The primary targets of 4-tert-butyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide are iNOS and COX-2 . These are key enzymes involved in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a pro-inflammatory mediator, while COX-2 is involved in the production of prostaglandin E2 (PGE2), another pro-inflammatory mediator .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been shown to have a high inhibitory effect on NO production, indicating its ability to inhibit iNOS . It also exhibits high PGE2 inhibition, suggesting its ability to inhibit COX-2 . The compound’s interaction with these targets results in a decrease in the production of pro-inflammatory mediators.

Biochemical Pathways

The compound affects the inflammatory response pathway. By inhibiting iNOS and COX-2, it reduces the production of NO and PGE2, respectively . These are key mediators in the inflammatory response, and their reduction leads to a decrease in inflammation. The compound also inhibits the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β , further contributing to its anti-inflammatory effect.

Pharmacokinetics

It is predicted to have high gi absorption and is bbb permeant . It is also predicted to be an inhibitor of CYP1A2 and CYP2C19, which could impact its metabolism .

Result of Action

The result of the compound’s action is a reduction in inflammation. By inhibiting the production of pro-inflammatory mediators and cytokines, it reduces the inflammatory response . This could potentially be beneficial in conditions characterized by excessive inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Ethoxyethyl Linker: The pyrazole derivative is then reacted with an ethylene oxide derivative to introduce the ethoxyethyl linker.

    Formation of the Benzamide Group: The final step involves the reaction of the intermediate with 4-(tert-butyl)benzoyl chloride in the presence of a base such as triethylamine to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide group.

    Reduction: Reduced forms of the benzamide group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    N-(2-(2-(1H-triazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-4-(tert-butyl)benzamide is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with imidazole or triazole rings, potentially leading to different biological activities and applications.

Properties

IUPAC Name

4-tert-butyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)16-7-5-15(6-8-16)17(22)19-10-13-23-14-12-21-11-4-9-20-21/h4-9,11H,10,12-14H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEUDRHIMXRKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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